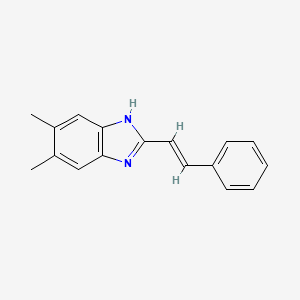

5,6-dimethyl-2-styryl-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

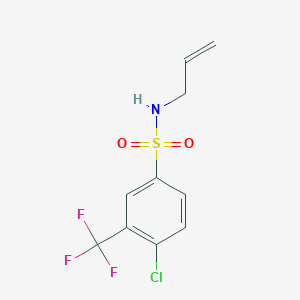

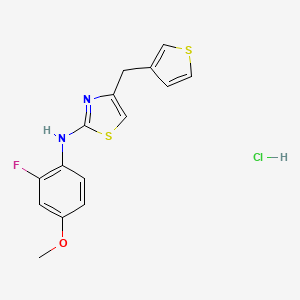

5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is a benzimidazole derivative . It is a compound with a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .

Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) provides benzimidazoles in good yields .Molecular Structure Analysis

The molecular structure of 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole contains a total of 37 bonds; 21 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 Imidazole .Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

5,6-dimethyl-2-styryl-1H-1,3-benzimidazole typically presents itself as a white to off-white crystalline solid . It has a molecular weight of approximately 248.322 g/mol .Scientific Research Applications

Unique Structural Characteristics

5,6-Dimethyl-2-styryl-1H-1,3-benzimidazole may find applications in scientific research due to its unique structural characteristics . The specific arrangement of atoms and bonds in this compound could make it useful in a variety of research contexts.

Precursor in Synthesis

This compound could serve as a valuable precursor in the synthesis of other compounds with specific desired properties . By reacting it with other substances, researchers can create a wide range of new compounds for further study.

Therapeutic Potential

Imidazole containing compounds, such as 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole, have been studied for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-tubercular Activity

Specific imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain . This suggests that 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole could potentially be used in the development of new anti-tubercular drugs.

Role in Drug Development

Imidazole has become an important synthon in the development of new drugs . Given its structural similarity to imidazole, 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole could also play a significant role in drug development.

Mechanism of Action

Target of Action

Benzimidazole derivatives, including 5,6-dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals, often exhibiting diverse biological activities .

Mode of Action

Benzimidazole derivatives are known for their chemical reactivity attributed to the benzene and imidazole rings, enabling them to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .

Biochemical Pathways

Benzimidazole derivatives are known to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Benzimidazole derivatives are known to exhibit diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Future Directions

properties

IUPAC Name |

5,6-dimethyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-12-10-15-16(11-13(12)2)19-17(18-15)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGGLPCASLWQFW-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N=C(N2)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethyl-2-styryl-1H-1,3-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2447209.png)

![N-(benzo[d]thiazol-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2447216.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2447219.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2447221.png)

![1,4'-bipiperidin-1'-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2447222.png)